molecular formula C10H12O3S B7780710 3-Methyl-5-oxo-5-(2-thienyl)valeric acid CAS No. 845781-53-5

3-Methyl-5-oxo-5-(2-thienyl)valeric acid

Cat. No.: B7780710
CAS No.: 845781-53-5
M. Wt: 212.27 g/mol
InChI Key: KJUUVTWVCRWMBQ-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-(2-thienyl)valeric acid is an organic compound with the molecular formula C10H10O3S. This compound is characterized by the presence of a thienyl group attached to a valeric acid backbone, which includes a ketone and a methyl group. It is a versatile compound used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(2-thienyl)valeric acid typically involves the reaction of 2-thiophenecarboxaldehyde with methyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(2-thienyl)valeric acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

Scientific Research Applications

3-Methyl-5-oxo-5-(2-thienyl)valeric acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(2-thienyl)valeric acid involves its interaction with specific molecular targets and pathways. The thienyl group can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The ketone and carboxylic acid groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-oxo-5-phenylvaleric acid
  • 3-Methyl-5-oxo-5-(2-furyl)valeric acid
  • 3-Methyl-5-oxo-5-(2-pyridyl)valeric acid

Uniqueness

3-Methyl-5-oxo-5-(2-thienyl)valeric acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

3-Methyl-5-oxo-5-(2-thienyl)valeric acid is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thienyl group, which is known for its ability to interact with various biological targets. The compound includes:

  • Thienyl Group : Contributes to the compound's reactivity and potential interactions with enzymes and receptors.
  • Ketone and Carboxylic Acid Functionalities : These groups can form hydrogen bonds and participate in redox reactions, influencing biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thienyl moiety can modulate enzyme activity and receptor interactions, potentially leading to:

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit microbial growth.
  • Anti-inflammatory Properties : It may reduce inflammation through various biochemical pathways.

Biological Activity Data

Research indicates that compounds similar to this compound often exhibit diverse biological properties. A summary of the findings is presented in the table below:

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces markers of inflammation in vitro
NeuroprotectiveProtects dopaminergic neurons from oxidative stress

Case Studies and Research Findings

  • Antimicrobial Studies :
    • Research has shown that thienyl-containing compounds possess significant antimicrobial properties. In vitro studies demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotection :
    • A study highlighted the neuroprotective effects of valeric acid derivatives, which include similar structural features as this compound. These derivatives were found to prevent neuronal loss induced by oxidative stress in animal models, indicating a promising avenue for further exploration in neurodegenerative diseases like Parkinson's disease .
  • Anti-inflammatory Effects :
    • Investigations into the anti-inflammatory properties revealed that compounds with thienyl groups could significantly lower pro-inflammatory cytokines in cell cultures, suggesting their potential role in managing inflammatory conditions.

Properties

IUPAC Name

3-methyl-5-oxo-5-thiophen-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7(6-10(12)13)5-8(11)9-3-2-4-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUUVTWVCRWMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276211
Record name β-Methyl-δ-oxo-2-thiophenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-53-5
Record name β-Methyl-δ-oxo-2-thiophenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-δ-oxo-2-thiophenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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